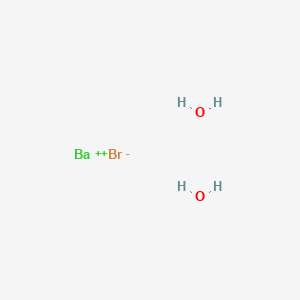![molecular formula C15H10F3N B14757796 2-[3-(Trifluoromethyl)benzyl]benzonitrile CAS No. 670-74-6](/img/structure/B14757796.png)
2-[3-(Trifluoromethyl)benzyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)benzyl]benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl group, which is further connected to a benzonitrile moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, known for its strong electron-withdrawing effects and significant impact on the compound’s reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)benzyl]benzonitrile typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Trifluoromethyl)benzyl]benzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethyl)benzyl]benzonitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[3-(Trifluoromethyl)benzyl]benzonitrile is largely influenced by the trifluoromethyl group, which enhances the compound’s electron-withdrawing capability. This effect can modulate the reactivity of the benzyl and benzonitrile moieties, impacting their interactions with molecular targets. The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Shares the trifluoromethyl and benzonitrile groups but lacks the benzyl linkage.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group and a benzylamine moiety, differing in the functional group attached to the benzyl ring.
Uniqueness
2-[3-(Trifluoromethyl)benzyl]benzonitrile is unique due to the specific positioning of the trifluoromethyl group and the benzyl linkage, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
670-74-6 |
|---|---|
Molekularformel |
C15H10F3N |
Molekulargewicht |
261.24 g/mol |
IUPAC-Name |
2-[[3-(trifluoromethyl)phenyl]methyl]benzonitrile |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)14-7-3-4-11(9-14)8-12-5-1-2-6-13(12)10-19/h1-7,9H,8H2 |
InChI-Schlüssel |
MALJONLOQBWIJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=CC(=CC=C2)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)




![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)



![[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B14757793.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)

![4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14757806.png)
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)
